Cas no 1484489-45-3 (4-AMINO-2-(OXAN-4-YL)PYRIMIDINE-5-CARBONITRILE)
4-AMINO-2-(OXAN-4-YL)PYRIMIDINE-5-CARBONITRILE Chemical and Physical Properties
Names and Identifiers
-
- 5-Pyrimidinecarbonitrile, 4-amino-2-(tetrahydro-2H-pyran-4-yl)-
- 4-AMINO-2-(OXAN-4-YL)PYRIMIDINE-5-CARBONITRILE
-
- Inchi: 1S/C10H12N4O/c11-5-8-6-13-10(14-9(8)12)7-1-3-15-4-2-7/h6-7H,1-4H2,(H2,12,13,14)
- InChI Key: WTAUEQXTKAUXHO-UHFFFAOYSA-N
- SMILES: C1(C2CCOCC2)=NC=C(C#N)C(N)=N1
4-AMINO-2-(OXAN-4-YL)PYRIMIDINE-5-CARBONITRILE Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM449212-250mg |
4-AMINO-2-(OXAN-4-YL)PYRIMIDINE-5-CARBONITRILE |
1484489-45-3 | 95%+ | 250mg |
$379 | 2023-02-02 | |
| Chemenu | CM449212-500mg |
4-AMINO-2-(OXAN-4-YL)PYRIMIDINE-5-CARBONITRILE |
1484489-45-3 | 95%+ | 500mg |
$680 | 2023-02-02 | |
| Chemenu | CM449212-1g |
4-AMINO-2-(OXAN-4-YL)PYRIMIDINE-5-CARBONITRILE |
1484489-45-3 | 95%+ | 1g |
$865 | 2023-02-02 | |
| Enamine | EN300-1720045-0.05g |
4-amino-2-(oxan-4-yl)pyrimidine-5-carbonitrile |
1484489-45-3 | 95% | 0.05g |
$182.0 | 2023-11-13 | |
| Enamine | EN300-1720045-0.1g |
4-amino-2-(oxan-4-yl)pyrimidine-5-carbonitrile |
1484489-45-3 | 95% | 0.1g |
$272.0 | 2023-11-13 | |
| Enamine | EN300-1720045-0.25g |
4-amino-2-(oxan-4-yl)pyrimidine-5-carbonitrile |
1484489-45-3 | 95% | 0.25g |
$389.0 | 2023-11-13 | |
| Enamine | EN300-1720045-0.5g |
4-amino-2-(oxan-4-yl)pyrimidine-5-carbonitrile |
1484489-45-3 | 95% | 0.5g |
$613.0 | 2023-11-13 | |
| Enamine | EN300-1720045-1.0g |
4-amino-2-(oxan-4-yl)pyrimidine-5-carbonitrile |
1484489-45-3 | 95% | 1g |
$785.0 | 2023-06-04 | |
| Enamine | EN300-1720045-2.5g |
4-amino-2-(oxan-4-yl)pyrimidine-5-carbonitrile |
1484489-45-3 | 95% | 2.5g |
$1539.0 | 2023-11-13 | |
| Enamine | EN300-1720045-5.0g |
4-amino-2-(oxan-4-yl)pyrimidine-5-carbonitrile |
1484489-45-3 | 95% | 5g |
$2277.0 | 2023-06-04 |
4-AMINO-2-(OXAN-4-YL)PYRIMIDINE-5-CARBONITRILE Related Literature
-
Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
-
2. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
-
Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
-
Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
-
Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
Additional information on 4-AMINO-2-(OXAN-4-YL)PYRIMIDINE-5-CARBONITRILE
Introduction to 4-AMINO-2-(OXAN-4-YL)PYRIMIDINE-5-CARBONITRILE (CAS No. 1484489-45-3)
4-AMINO-2-(OXAN-4-YL)PYRIMIDINE-5-CARBONITRILE is a sophisticated heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 1484489-45-3, belongs to the pyrimidine class of molecules, which are well-documented for their broad spectrum of biological activities. The unique structural features of this molecule, particularly the presence of an amino group at the 4-position and a carbonitrile group at the 5-position, combined with an oxane ring at the 2-position, make it a promising candidate for further exploration in drug discovery and development.
The chemical structure of 4-AMINO-2-(OXAN-4-YL)PYRIMIDINE-5-CARBONITRILE can be described as a fused system consisting of a pyrimidine core linked to an oxygen-containing heterocycle. This structural motif is not only intriguing from a chemical standpoint but also holds significant potential for biological interactions. The pyrimidine ring is a fundamental scaffold in many bioactive molecules, including nucleoside analogs and antiviral agents. The incorporation of an oxane ring introduces additional conformational flexibility, which can influence the molecule's binding affinity and selectivity towards biological targets.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such compounds with high precision. Studies have suggested that the 4-amino group and carbonitrile moiety in 4-AMINO-2-(OXAN-4-YL)PYRIMIDINE-5-CARBONITRILE may interact with specific residues in protein targets, potentially modulating enzyme activity or receptor binding. This has opened up new avenues for designing molecules with tailored pharmacological properties.
In the context of drug discovery, the oxan-4-yl substituent at the 2-position of the pyrimidine ring is particularly noteworthy. This oxygen-containing group can enhance solubility and metabolic stability, two critical factors for pharmaceutical candidates. Additionally, the presence of this moiety may influence the molecule's ability to cross biological membranes, making it a valuable component in designing prodrugs or bioavailability-enhancing agents.
The synthesis of 4-AMINO-2-(OXAN-4-YL)PYRIMIDINE-5-CARBONITRILE presents both challenges and opportunities for synthetic chemists. The construction of the pyrimidine core requires precise control over reaction conditions to ensure high yield and purity. Techniques such as multi-step organic synthesis, including condensation reactions, cyclization, and functional group transformations, are commonly employed. Advances in catalytic methods have also facilitated more efficient routes to complex heterocycles like this one.
One of the most compelling aspects of this compound is its potential application in addressing unmet medical needs. Current research indicates that derivatives of pyrimidine-based molecules exhibit activity against various diseases, including cancer, infectious diseases, and inflammatory conditions. The structural features of 4-AMINO-2-(OXAN-4-YL)PYRIMIDINE-5-CARBONITRILE suggest that it may possess similar therapeutic potential. For instance, modifications at the 6-position or other positions on the pyrimidine ring could lead to novel analogs with enhanced efficacy or reduced side effects.
The role of computational tools in designing and optimizing such compounds cannot be overstated. High-throughput virtual screening (HTVS) allows researchers to rapidly evaluate thousands of molecules for their potential binding affinity to target proteins. Machine learning algorithms have further refined these processes by predicting molecular properties with remarkable accuracy. These technologies are particularly useful in identifying lead compounds that can be further refined through medicinal chemistry interventions.
Preclinical studies are essential for validating the biological activity of 4-AMINO-2-(OXAN-4-YL)PYRIMIDINE-5-CARBONITRILE before transitioning to human trials. In vitro assays can provide initial insights into its mechanism of action by evaluating interactions with enzymes or receptors relevant to specific diseases. Additionally, cell-based assays can assess cytotoxicity and other pharmacological responses under controlled conditions.
The integration of structural biology techniques has also enhanced our understanding of how such molecules interact with biological targets at an atomic level. X-ray crystallography and cryo-electron microscopy (Cryo-EM) provide high-resolution structures that reveal binding modes and key interactions. These insights are invaluable for designing next-generation compounds with improved pharmacokinetic profiles.
The future directions for research on 4-AMINO-2-(OXAN-4-YL)PYRIMIDINE-5-CARBONITRILE are multifaceted. Exploration into its derivatives through structure-based drug design (SBDD) and fragment-based drug discovery (FBDD) holds promise for identifying novel therapeutic agents. Furthermore, investigating its potential as a tool compound in biochemical assays could uncover new insights into disease mechanisms.
In conclusion,4 AMINO 2 (OXAN 4 YL) PYRIMIDINE 5 CARBONITRILE (CAS No. 1484489453) represents a fascinating molecule with significant potential in pharmaceutical research. Its unique structural features, combined with advances in synthetic chemistry and computational biology, position it as a valuable candidate for further exploration in drug discovery efforts aimed at addressing critical unmet medical needs.
1484489-45-3 (4-AMINO-2-(OXAN-4-YL)PYRIMIDINE-5-CARBONITRILE) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)